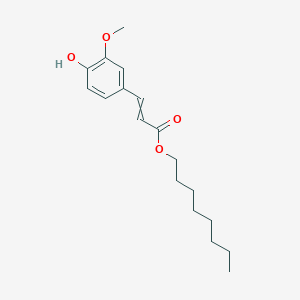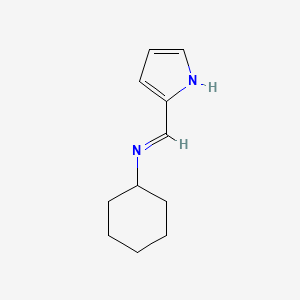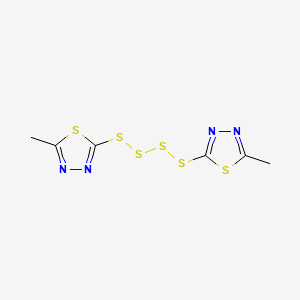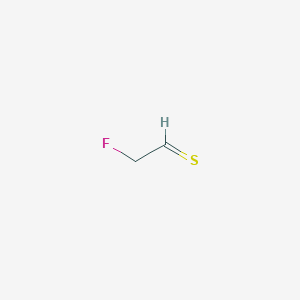![molecular formula C13H17O7P B12580467 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid CAS No. 200698-17-5](/img/structure/B12580467.png)
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is a complex organic compound that features both hydroxy and phosphinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid typically involves multi-step organic reactions. One common method includes the reaction of alpha-hydroxybenzyl alcohol with phosphinylmethyl glutaric acid under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and phosphinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy and phosphinyl groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Hydroxyglutaric acid: Shares structural similarities but lacks the phosphinyl group.
Alpha-ketoglutaric acid: Another related compound with distinct biochemical roles.
Uniqueness: 2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid is unique due to the presence of both hydroxy and phosphinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Propiedades
Número CAS |
200698-17-5 |
|---|---|
Fórmula molecular |
C13H17O7P |
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
2-[[hydroxy-[hydroxy(phenyl)methyl]phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17O7P/c14-11(15)7-6-10(12(16)17)8-21(19,20)13(18)9-4-2-1-3-5-9/h1-5,10,13,18H,6-8H2,(H,14,15)(H,16,17)(H,19,20) |
Clave InChI |
WBIDFRDQHBMYJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(O)P(=O)(CC(CCC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)

![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)



silyl}butanenitrile](/img/structure/B12580435.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
